molecular formula C18H20BNO2 B13396911 cis-Stilbeneboronic acid diethanolamine ester

cis-Stilbeneboronic acid diethanolamine ester

Cat. No.: B13396911
M. Wt: 293.2 g/mol
InChI Key: VMCNVUTVKBCQKB-SDXDJHTJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Stilbeneboronic acid diethanolamine ester typically involves the reaction of cis-stilbeneboronic acid with diethanolamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the ester bond .

Industrial Production Methods: This process is scalable and can be adapted for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: cis-Stilbeneboronic acid diethanolamine ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cis-Stilbeneboronic acid diethanolamine ester involves its interaction with specific molecular targets, such as enzymes and proteins. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Pinacolborane
  • Vinylboronic acid

Comparison: cis-Stilbeneboronic acid diethanolamine ester is unique due to its specific structure, which allows for selective interactions with certain molecular targets. Compared to other boronic acids, it offers distinct advantages in terms of stability and reactivity .

Properties

Molecular Formula

C18H20BNO2

Molecular Weight

293.2 g/mol

IUPAC Name

2-[(E)-1,2-diphenylethenyl]-1,3,6,2-dioxazaborocane

InChI

InChI=1S/C18H20BNO2/c1-3-7-16(8-4-1)15-18(17-9-5-2-6-10-17)19-21-13-11-20-12-14-22-19/h1-10,15,20H,11-14H2/b18-15-

InChI Key

VMCNVUTVKBCQKB-SDXDJHTJSA-N

Isomeric SMILES

B1(OCCNCCO1)/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

B1(OCCNCCO1)C(=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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